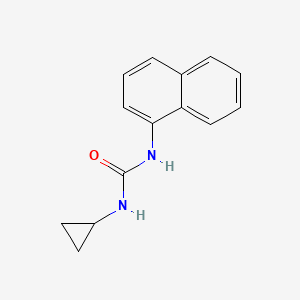
N-(2,3-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine oxalate, commonly known as DMBA, is a synthetic compound that has been widely used in scientific research. Its chemical structure consists of a benzyl group attached to an ethanamine molecule, with two methoxy groups on the benzyl ring and one methoxy group on the phenyl ring. DMBA is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
DMBA exerts its effects by modulating various signaling pathways in cells. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. DMBA also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
DMBA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DMBA has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, DMBA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its effects on various biological systems are well characterized. However, DMBA has some limitations, including its potential toxicity and the need for careful handling. DMBA is also not suitable for use in human studies due to its potential carcinogenic effects.
Orientations Futures
There are several future directions for research on DMBA. One area of interest is the development of new cancer therapies based on the modulation of the Nrf2 pathway. Another area of interest is the study of DMBA's effects on the gut microbiome, which has been shown to play a crucial role in the regulation of immune responses and inflammation. Furthermore, the potential use of DMBA as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is also an area of interest for future research.
Méthodes De Synthèse
DMBA can be synthesized using various methods, including the reduction of 2,3-dimethoxybenzaldehyde with sodium borohydride, followed by the reaction with 4-methoxyphenylacetic acid. The resulting product is then treated with oxalic acid to form DMBA oxalate. Other methods involve the use of different reducing agents and starting materials.
Applications De Recherche Scientifique
DMBA has been extensively used in scientific research to study its effects on various biological systems. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. DMBA has also been used to induce cancer in animal models for the study of carcinogenesis and the development of new cancer therapies.
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.C2H2O4/c1-20-16-9-7-14(8-10-16)11-12-19-13-15-5-4-6-17(21-2)18(15)22-3;3-1(4)2(5)6/h4-10,19H,11-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVGUCRRVCXLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C(=CC=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973761.png)
![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)

![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)

![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)

![N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4973826.png)
![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)